3-Acetoxy-3'-phenoxybenzophenone
Description
3-Acetoxy-3'-phenoxybenzophenone (CAS 890099-73-7) is a benzophenone derivative featuring acetoxy and phenoxy substituents at the 3- and 3'-positions, respectively. Its molecular formula is C₂₁H₁₆O₄, with a molecular weight of 332.35 g/mol . This compound is primarily utilized in industrial and scientific research contexts, particularly in polymer chemistry and photochemical studies, due to its UV-absorbing properties and structural versatility .
Properties
IUPAC Name |
[3-(3-phenoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-15(22)24-19-11-5-7-16(13-19)21(23)17-8-6-12-20(14-17)25-18-9-3-2-4-10-18/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZADQJQQXAXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641640 | |
| Record name | 3-(3-Phenoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-73-7 | |
| Record name | 3-(3-Phenoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-3’-phenoxybenzophenone typically involves the acetylation of 3-hydroxy-3’-phenoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the acetylation process .
Industrial Production Methods: In industrial settings, the production of 3-Acetoxy-3’-phenoxybenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Acetoxy-3’-phenoxybenzophenone can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various substituted benzophenones
Scientific Research Applications
Chemistry
3-Acetoxy-3'-phenoxybenzophenone serves as an important intermediate in organic synthesis. Its structural properties allow it to participate in various chemical reactions:
- Oxidation : This compound can be oxidized to form quinones using agents like potassium permanganate or chromium trioxide.
- Reduction : It can be reduced to yield hydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : The acetoxy group can be replaced by other nucleophiles, facilitating the synthesis of more complex organic molecules.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Quinones |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Hydroxy derivatives |
| Substitution | Sodium methoxide, Potassium hydroxide | Various substituted benzophenones |
Biology and Medicine
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its potential therapeutic effects are being investigated for various applications:
- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell growth through its interaction with specific molecular targets.
Industrial Applications
The compound is also used in industrial applications, particularly in the production of polymers and resins. Its role as a UV stabilizer in plastics helps enhance the durability and longevity of materials exposed to sunlight.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that it could serve as a lead compound for antibiotic development.
Case Study 2: UV Stabilization in Plastics
In an industrial application study, researchers evaluated the effectiveness of this compound as a UV stabilizer in polyvinyl chloride (PVC) formulations. The results showed that incorporating this compound significantly improved the UV resistance of PVC products, thereby extending their service life.
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’-phenoxybenzophenone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The acetoxy and phenoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Substituent Effects on Properties
- Phenoxy vs. In contrast, the phenoxy group enhances UV absorption, making it suitable for light-sensitive materials .
- Methoxy vs. Phenoxy: Methoxy groups reduce steric hindrance and molecular weight compared to phenoxy, improving solubility in polar solvents .
- Cyano Group: The nitrile group in 3'-cyanobenzophenone introduces polarity, enhancing compatibility with polar matrices in coatings or adhesives .
Physical and Chemical Properties
- Boiling Points: Limited data are available for most analogs, but 2-Acetoxy-3',4'-methylbenzophenone exhibits a high boiling point of 431.7±40.0°C .
- Density and Stability: The methoxy analog (270.28 g/mol) is less dense than the phenoxy derivative (332.35 g/mol), suggesting easier handling in solution-phase reactions .
Biological Activity
3-Acetoxy-3'-phenoxybenzophenone, a synthetic compound belonging to the class of benzophenones, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, effects on various biological systems, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHO, with a molecular weight of 270.28 g/mol. The compound features a benzophenone core with acetoxy and phenoxy substituents, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Inhibition of Enzymes : This compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways, such as tyrosinase and HER-2.
- Apoptosis Induction : Research indicates that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell cycle arrest and DNA fragmentation .
- Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .
Antitumor Activity
Several studies have evaluated the antitumor effects of this compound. For instance:
- Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer), with IC values ranging from 5 µM to 15 µM depending on the cell line .
- Mechanistic Insights : Flow cytometry analysis revealed that the compound triggers apoptosis in a dose-dependent manner, impacting cell cycle distribution and promoting sub-G1 phase arrest .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of Gram-positive bacteria at concentrations as low as 10 µg/mL .
- Fungal Activity : It has demonstrated antifungal activity against various pathogenic fungi, suggesting potential applications in treating fungal infections .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | MCF7 | 5 | Induces apoptosis through mitochondrial pathways |
| Antitumor | HepG2 | 15 | Cell cycle arrest in sub-G1 phase |
| Antimicrobial | Gram-positive bacteria | 10 | Inhibits bacterial growth |
| Antifungal | Pathogenic fungi | <10 | Disrupts fungal cell membrane integrity |
Research Findings
Recent studies have expanded our understanding of the biological activity of this compound:
- Study on Apoptosis : A detailed analysis using Annexin V/DRAQ5 assays confirmed that the compound effectively triggers apoptosis in HL-60 leukemia cells through both intrinsic and extrinsic pathways, highlighting its potential as a therapeutic agent in cancer treatment .
- Antioxidant Properties : Another study reported that the compound's antioxidant capacity could mitigate oxidative stress-induced cellular damage, providing a protective effect against various diseases linked to oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
